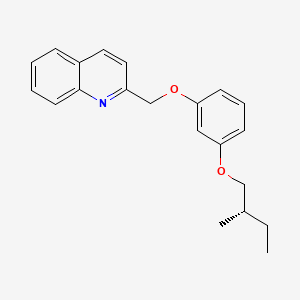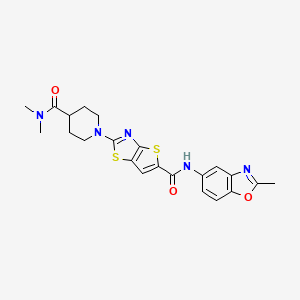
N-Cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BIA 10-2474-d3 is an experimental compound developed as a fatty acid amide hydrolase (FAAH) inhibitor. This compound was designed to increase levels of the neurotransmitter anandamide in the central nervous system and peripheral tissues. FAAH inhibitors have been proposed for the treatment of various nervous system disorders, including anxiety disorders, alcoholism, pain, and nausea .
準備方法
The synthesis of BIA 10-2474-d3 involves multiple steps, starting with the preparation of the core structure, which includes a cyclohexyl(methyl)carbamoyl group attached to an imidazolyl-pyridine ring. The synthetic route typically involves the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: The imidazole ring is then coupled with a pyridine derivative using a suitable coupling reagent.
Introduction of the carbamoyl group:
化学反応の分析
BIA 10-2474-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives.
科学的研究の応用
Chemistry: The compound serves as a model for studying the inhibition of FAAH and its effects on anandamide levels.
Biology: Researchers use BIA 10-2474-d3 to investigate the role of FAAH in the endocannabinoid system and its impact on various physiological processes.
作用機序
BIA 10-2474-d3 exerts its effects by inhibiting the enzyme FAAH, which is responsible for the degradation of anandamide and other endocannabinoid neurotransmitters. By inhibiting FAAH, BIA 10-2474-d3 increases the levels of anandamide, leading to enhanced activation of cannabinoid receptors. This results in various physiological effects, including pain relief and modulation of eating and sleep patterns .
類似化合物との比較
BIA 10-2474-d3 is unique among FAAH inhibitors due to its long-acting nature and its ability to significantly increase anandamide levels. Similar compounds include:
PF-04457845: Another FAAH inhibitor that has been tested in clinical trials but did not exhibit the same adverse effects as BIA 10-2474-d3.
JNJ-42165279: A FAAH inhibitor that has been investigated for its potential in treating mood disorders.
BIA 10-2474-d3 stands out due to its potent and long-lasting inhibition of FAAH, although its clinical development was halted due to severe adverse effects observed in a phase I trial .
特性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
303.37 g/mol |
IUPAC名 |
N-cyclohexyl-4-(1-oxidopyridin-1-ium-3-yl)-N-(trideuteriomethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-18(14-7-3-2-4-8-14)16(21)19-11-15(17-12-19)13-6-5-9-20(22)10-13/h5-6,9-12,14H,2-4,7-8H2,1H3/i1D3 |
InChIキー |
DOWVMJFBDGWVML-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] |
正規SMILES |
CN(C1CCCCC1)C(=O)N2C=C(N=C2)C3=C[N+](=CC=C3)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

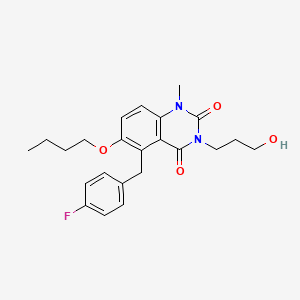

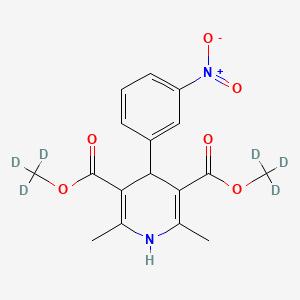
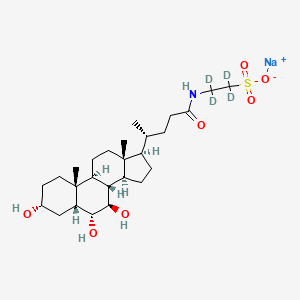
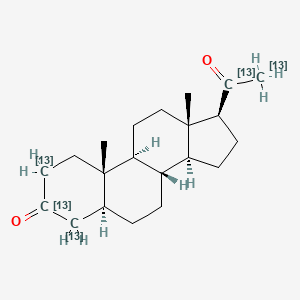
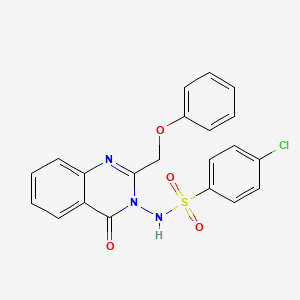
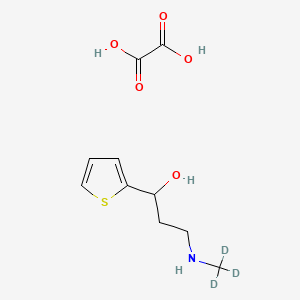

![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
